![molecular formula C11H22N2O3 B1291185 DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate CAS No. 1105627-17-5](/img/structure/B1291185.png)

DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

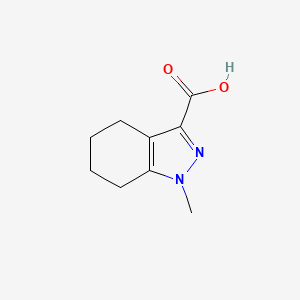

Description

DL-Tert-butyl N-[1-(propylcarbamoyl)ethyl]carbamate (DL-TBCE) is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been used in a variety of areas, such as organic synthesis, biochemistry, and physiology. DL-TBCE is a derivative of tert-butylcarbamate, which is a common organic compound used in a variety of applications. DL-TBCE is a versatile compound, with potential uses in a range of scientific fields.

Scientific Research Applications

Biodegradation and Environmental Fate

Research on ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE) suggests that microorganisms in soil and groundwater can aerobically degrade these compounds. These studies highlight the enzymes and genetic pathways involved in the biodegradation process, offering insights into how similar compounds might be broken down in environmental settings (Thornton et al., 2020).

Toxicological Evaluation

Ethyl carbamate (urethane) is identified as a genotoxic and carcinogenic compound in a variety of species. It is classified as a group 2A carcinogen, indicating its probable carcinogenicity to humans. This review provides a comprehensive overview of the toxicological profiles of ethyl carbamate, which could be relevant for assessing the safety of related chemicals (Weber & Sharypov, 2009).

Chemical and Physical Properties

A review focused on the thermophysical property measurements of mixtures containing ethers like MTBE, TAME, and ETBE highlights the complex interactions and properties of these compounds in mixtures. This kind of research is crucial for understanding the physical and chemical behavior of similar additives in fuel and other industrial applications (Marsh et al., 1999).

Environmental and Health Concerns

Studies on the determination of urea in wine and its relation to ethyl carbamate formation touch upon the importance of monitoring and controlling the levels of potentially harmful compounds in food and beverages. These research efforts underscore the broader context of ensuring consumer safety and understanding the pathways through which harmful substances can arise in everyday products (Francis, 2006).

Safety and Hazards

Properties

IUPAC Name |

tert-butyl N-[1-oxo-1-(propylamino)propan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-6-7-12-9(14)8(2)13-10(15)16-11(3,4)5/h8H,6-7H2,1-5H3,(H,12,14)(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOOIBJUERRSSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.